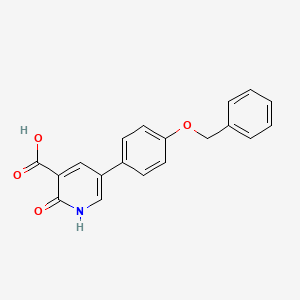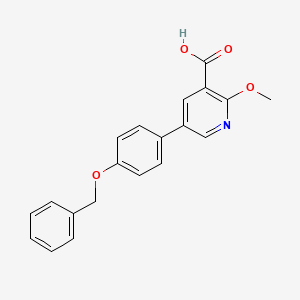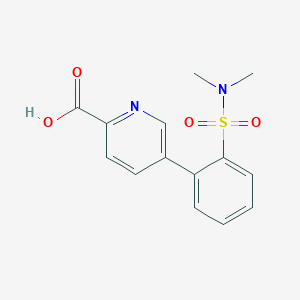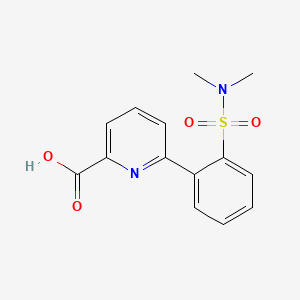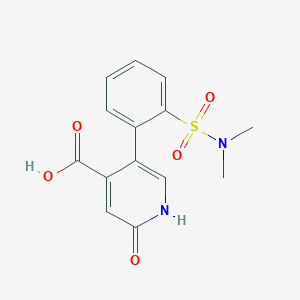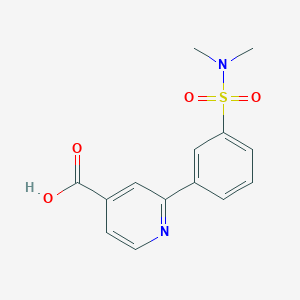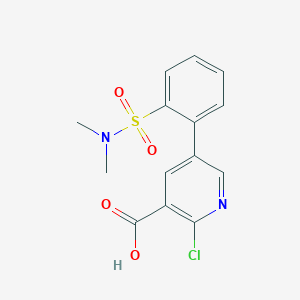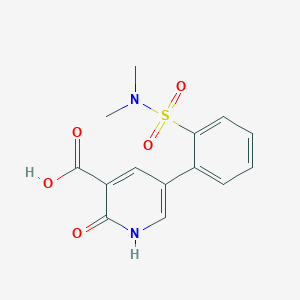
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid (5-DMSH) is an organic compound that is used in various scientific research applications. It is a derivative of nicotinic acid and is composed of a five-membered ring with two nitrogen atoms, two sulfur atoms, and a phenyl group. 5-DMSH has been found to exhibit a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of fields.
科学的研究の応用
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has a variety of scientific research applications due to its biochemical and physiological effects. It has been used in studies of drug metabolism, as a tool for studying the effects of various drugs on the body. It has also been used to study the effects of dietary supplements on the body, as well as the effects of various environmental pollutants. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been used in studies of the effects of aging on the body, as well as the effects of various diseases.
作用機序
The exact mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is not fully understood. However, it is believed that it works by inhibiting the enzyme nicotinamide adenine dinucleotide (NAD) dehydrogenase, which is involved in the breakdown of NAD. This inhibition leads to an increase in the levels of NAD in the body, which has a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are numerous. It has been found to increase the levels of NAD in the body, which can lead to increased energy production and improved mitochondrial function. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have antioxidant effects, which can help to protect the body from damage caused by free radicals. Finally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-inflammatory effects, which can help to reduce inflammation in the body.
実験室実験の利点と制限
The use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in the presence of a variety of reagents and solvents. Additionally, it is relatively non-toxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and can be difficult to work with in some cases. Additionally, it is not very stable in the presence of light or heat, which can limit its usefulness in some experiments.
将来の方向性
The potential future directions for research involving 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are numerous. It could be used to study the effects of various drugs on the body, as well as to study the effects of dietary supplements and environmental pollutants. Additionally, it could be used to study the effects of aging on the body, as well as the effects of various diseases. Finally, it could be used to study the effects of various antioxidants on the body, as well as the effects of various anti-inflammatory compounds.
合成法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of nicotinic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate product, which is then reacted with phenylhydrazine hydrochloride in the presence of a base. The final product is then purified by recrystallization from a suitable solvent, such as methanol.
特性
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(17)15-8-9/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXUPSXZXZUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

